![molecular formula C14H18ClFN2O2 B1418525 3-[4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl]propanoic acid CAS No. 1154639-88-9](/img/structure/B1418525.png)

3-[4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl]propanoic acid

Übersicht

Beschreibung

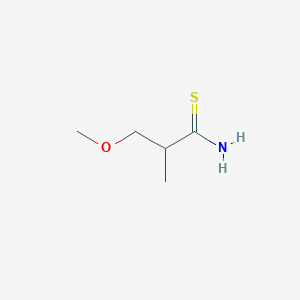

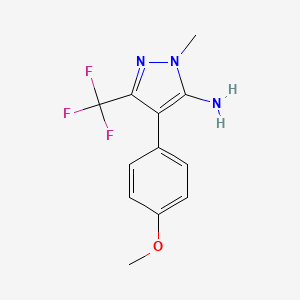

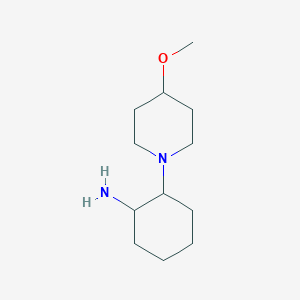

The compound “3-[4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl]propanoic acid” is a versatile material utilized in diverse scientific research1. It exhibits promising properties in various fields, like medicinal chemistry, drug discovery, and molecular biology1. The molecular formula of this compound is C14H18ClFN2O22.

Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. However, it’s worth noting that 2-Chloro-6-fluorobenzoic Acid, which shares some structural similarities, is used in the synthesis of biaryls via decarboxylative Pd-catalyzed cross-coupling with aryl iodides3.Molecular Structure Analysis

The molecular structure of “3-[4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl]propanoic acid” is not explicitly provided in the search results. However, the molecular formula is C14H18ClFN2O22, which provides some insight into its structure.Chemical Reactions Analysis

The specific chemical reactions involving “3-[4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl]propanoic acid” are not detailed in the search results. However, related compounds such as 2-Chloro-6-fluorobenzoic Acid are used in the synthesis of biaryls via decarboxylative Pd-catalyzed cross-coupling with aryl iodides3.Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl]propanoic acid” are not explicitly mentioned in the search results. However, the molecular formula is C14H18ClFN2O22, which provides some information about its chemical composition.Wissenschaftliche Forschungsanwendungen

Synthesis and Radiochemical Applications : A potent nonpeptide CCR1 antagonist, 1-(5-chloro-2-{2-[(2R)-4-(4-[18F]fluorobenzyl)-2-methylpiperazin-1-yl]-2-oxoethoxy}phenyl)urea, was synthesized, demonstrating potential in radiochemical applications. This process involved module-assisted two-step one-pot procedure, highlighting the compound's relevance in radiopharmaceuticals (Mäding et al., 2006).

Chemical Synthesis for Receptor Studies : The chemical synthesis of chiral non-racemic 3-(dioxopiperazin-2-yl)propionic acid derivatives was achieved, starting with the amino acid (S)-glutamate. This synthesis facilitated receptor binding studies with radioligands, indicating its importance in developing compounds for biological receptor interactions (Weigl & Wünsch, 2002).

Anti-malarial Agent Synthesis : Research on synthesizing 3-[4-(7-choloquinolin-4-yl) piperazin-1-yl] propanoic acid, an active metabolite of piperaquine, highlights its application in anti-malarial drug development. The study showed a simple synthesis method with a high yield, proving its feasibility for derivative synthesis (Mi Sui-qing, 2010).

Crystal Structure Analysis : The study of the crystal structure of related compounds, such as 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, provided insights into molecular conformation, which is crucial for understanding the interaction mechanisms of similar compounds (Faizi et al., 2016).

Potential Antibacterial Applications : Synthesis of 1,4-dihydro-4-oxopyridinecarboxylic acids, including derivatives with piperazine rings, has been explored for their antibacterial properties. These compounds have shown broad and potent in vitro antibacterial activity, indicating their potential as antibacterial agents (Matsumoto et al., 1984).

Safety And Hazards

The safety and hazards associated with “3-[4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl]propanoic acid” are not detailed in the search results. It’s important to handle all chemical compounds with appropriate safety measures, especially if their safety profiles are not well-known.

Zukünftige Richtungen

The future directions for research involving “3-[4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl]propanoic acid” are not specified in the search results. Given its potential applications in medicinal chemistry and drug discovery1, it’s likely that future research will continue to explore these areas.

Eigenschaften

IUPAC Name |

3-[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClFN2O2/c15-12-2-1-3-13(16)11(12)10-18-8-6-17(7-9-18)5-4-14(19)20/h1-3H,4-10H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIFPFRBQSFUPEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC(=O)O)CC2=C(C=CC=C2Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl]propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(5-Methylpyridin-2-yl)oxy]aniline](/img/structure/B1418462.png)